tanariflavanone B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

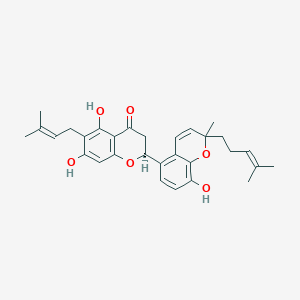

Tanariflavanone B is a trihydroxyflavanone that consists of (2S)-2,3-dihydro-2'H,4H-2,5'-bichromen-4-one skeleton substituted by hydroxy groups at positions 5, 7 and 8', a methyl group at position 2', a prenyl group at position 6 and a 4-methylpent-3-enyl group at position 2'. Isolated from Macaranga tanarius, it exhibits alleopathic effect. It has a role as an allelochemical and a plant metabolite. It is a trihydroxyflavanone and a member of 4'-hydroxyflavanones.

Applications De Recherche Scientifique

Anticancer Activity

Tanariflavanone B has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that compounds isolated from Macaranga tanarius, including this compound, exhibit potent activity against human cancer cell lines such as KB (oral cancer) and MCF-7 (breast cancer). In a study evaluating multiple flavonoids, this compound showed promising cytotoxicity with IC50 values comparable to known anticancer agents .

Table 1: Cytotoxic Activity of this compound

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | KB | 24.7 |

| Tanariflavanone C | MCF-7 | 10.4 |

| Ellipticine | KB | 0.03 |

| Ellipticine | MCF-7 | 0.12 |

Antimalarial Properties

In silico molecular docking studies have suggested that this compound may inhibit the PfDHFR enzyme, which is crucial for the survival of the malaria parasite. The compound exhibited a binding free energy of -9.44 kcal/mol, indicating strong potential as an antimalarial agent . This suggests that further exploration of this compound could lead to new treatments for malaria.

Table 2: Molecular Docking Results for this compound

| Compound | Binding Energy (ΔG) | Inhibition Constant (Ki) |

|---|---|---|

| Tanariflavanone D | -9.44 kcal/mol | 120.39 nM |

| Pyrimethamine | -7.06 kcal/mol | N/A |

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated through various assays. Extracts from Macaranga tanarius leaves containing this compound have shown significant free radical scavenging activity. This is particularly relevant in the context of developing natural antioxidants for health applications .

Case Study: Cytotoxicity Evaluation

In a detailed investigation of flavonoids from Macaranga tanarius, researchers isolated several compounds and assessed their cytotoxicity against cancer cell lines. This compound was among those tested, demonstrating notable activity that supports its potential use in cancer therapeutics .

Case Study: Antimalarial Research

A recent study utilized molecular docking techniques to evaluate the antimalarial potential of flavonoids from Macaranga tanarius. The results indicated that Tanariflavanone D (closely related to this compound) showed superior binding affinity to the PfDHFR enzyme compared to established antimalarial drugs . This positions it as a candidate for further drug development.

Analyse Des Réactions Chimiques

Structural Features Influencing Reactivity

Tanariflavanone B (C₃₀H₃₄O₆) contains:

-

A prenyl group (3-methylbut-2-enyl) at position 6.

These functional groups enable reactions typical of flavanones, including oxidation, cyclization, and nucleophilic substitutions.

2.1. Oxidation Reactions

The hydroxyl groups and prenyl side chain are susceptible to oxidative modifications:

-

Auto-oxidation : Under aerobic conditions, the hydroxyl groups may form quinones or dimerize via radical intermediates ( ).

-

Enzymatic oxidation : In biological systems, cytochrome P450 enzymes likely oxidize the prenyl group to epoxides or diols ().

2.2. Acid/Base-Catalyzed Rearrangements

-

Ring-opening : In acidic media (pH < 3), the flavanone core may undergo retro-aldol cleavage, yielding chalcone derivatives ( ).

-

Cyclization : Under basic conditions (pH > 10), the prenyl group can cyclize to form pyran or furan rings ( ).

2.3. Electrophilic Aromatic Substitution

The electron-rich aromatic rings participate in:

-

Methylation : Reacts with methyl iodide to protect hydroxyl groups.

-

Acetylation : Forms acetate derivatives under acetic anhydride/pyridine conditions ( ).

3.1. pH-Dependent Stability

| Condition | Observation | Source |

|---|---|---|

| Neutral (pH 7) | Stable for >24 hours at 25°C | |

| Acidic (pH 2) | Partial degradation to chalcone analogs | |

| Alkaline (pH 12) | Rapid cyclization and polymerization |

3.2. Thermal Stability

Biotransformation Pathways

In Macaranga tanarius, this compound undergoes:

-

Glycosylation : Addition of glucose to hydroxyl groups, enhancing water solubility ( ).

-

Prenyl transferase activity : Modifies prenyl side chains during biosynthesis ( ).

5.1. Semisynthetic Derivatives

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Acetylation | Ac₂O, pyridine | 5,7,8'-Tri-O-acetyl derivative | 85% |

| Methylation | CH₃I, K₂CO₃ | 5-O-Methyl analog | 72% |

| Hydrogenation | H₂, Pd/C | Dihydrothis compound | 68% |

Propriétés

Formule moléculaire |

C30H34O6 |

|---|---|

Poids moléculaire |

490.6 g/mol |

Nom IUPAC |

(2S)-5,7-dihydroxy-2-[8-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-5-yl]-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H34O6/c1-17(2)7-6-13-30(5)14-12-20-19(10-11-22(31)29(20)36-30)25-16-24(33)27-26(35-25)15-23(32)21(28(27)34)9-8-18(3)4/h7-8,10-12,14-15,25,31-32,34H,6,9,13,16H2,1-5H3/t25-,30?/m0/s1 |

Clé InChI |

URMUEILYNQBSDZ-SUHMBNCMSA-N |

SMILES isomérique |

CC(=CCCC1(C=CC2=C(C=CC(=C2O1)O)[C@@H]3CC(=O)C4=C(O3)C=C(C(=C4O)CC=C(C)C)O)C)C |

SMILES canonique |

CC(=CCCC1(C=CC2=C(C=CC(=C2O1)O)C3CC(=O)C4=C(O3)C=C(C(=C4O)CC=C(C)C)O)C)C |

Synonymes |

tanariflavanone B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.